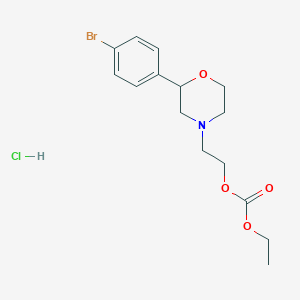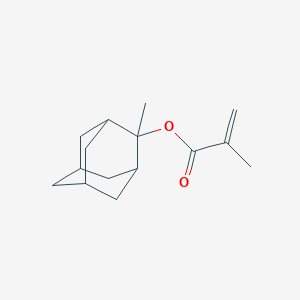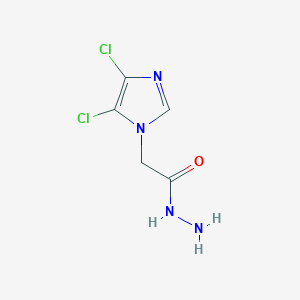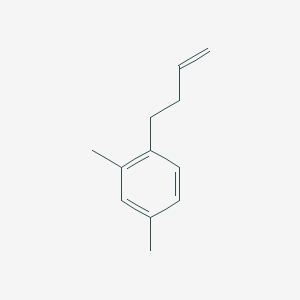
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brinzolamide is a carbonic anhydrase inhibitor that works by reducing the production of aqueous humor in the eye, thereby reducing intraocular pressure. It is a white to off-white powder that is soluble in water and ethanol. It is used as eye drops and is marketed under the brand name Azopt.
Mécanisme D'action
Brinzolamide works by inhibiting the enzyme carbonic anhydrase, which is involved in the production of aqueous humor in the eye. By inhibiting this enzyme, Brinzolamide reduces the production of aqueous humor, which in turn reduces intraocular pressure.
Effets Biochimiques Et Physiologiques
Brinzolamide has been shown to have minimal systemic absorption and is well-tolerated by most patients. However, it may cause local side effects such as burning, stinging, and blurred vision. Brinzolamide has also been shown to have no significant effect on blood pressure, heart rate, or respiratory function.
Avantages Et Limitations Des Expériences En Laboratoire
Brinzolamide is a widely used carbonic anhydrase inhibitor in laboratory experiments. Its advantages include its high potency, low systemic toxicity, and the fact that it is water-soluble. The limitations of Brinzolamide in lab experiments include its limited stability in solution and its short half-life in vivo.
Orientations Futures
There are several future directions for the research and development of Brinzolamide. One potential direction is the use of Brinzolamide in the treatment of other conditions such as cystic fibrosis, epilepsy, and obesity. Another potential direction is the development of new formulations of Brinzolamide that improve its stability and increase its half-life in vivo. Additionally, there is a need for further research into the mechanism of action of Brinzolamide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of Brinzolamide involves the reaction of 4-bromoaniline with ethyl chloroformate to form ethyl 4-bromophenylcarbamate. This compound is then reacted with morpholine to form 2-(4-bromophenyl)-4-morpholinyl)ethyl carbamate. Finally, this compound is reacted with carbonic acid to form Brinzolamide.
Applications De Recherche Scientifique
Brinzolamide has been extensively studied for its use in the treatment of glaucoma. It has been shown to be effective in reducing intraocular pressure and improving visual function in patients with open-angle glaucoma and ocular hypertension. Brinzolamide has also been studied for its potential use in the treatment of other conditions such as cystic fibrosis, epilepsy, and obesity.
Propriétés
Numéro CAS |
185759-08-4 |
|---|---|
Nom du produit |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, hydrochloride |
Formule moléculaire |
C15H21BrClNO4 |
Poids moléculaire |
394.69 g/mol |
Nom IUPAC |
2-[2-(4-bromophenyl)morpholin-4-yl]ethyl ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C15H20BrNO4.ClH/c1-2-19-15(18)21-10-8-17-7-9-20-14(11-17)12-3-5-13(16)6-4-12;/h3-6,14H,2,7-11H2,1H3;1H |
Clé InChI |
PATPHRMTNCXVRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Br.Cl |
SMILES canonique |
CCOC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Br.Cl |
Synonymes |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, h ydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dihydrofuro[3,2-c]pyridine-4-carbonitrile](/img/structure/B65364.png)



![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)





